(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Description

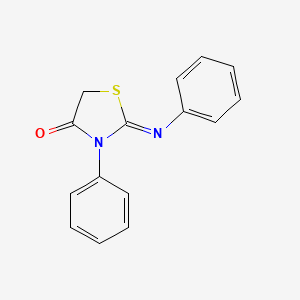

(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen. The (2E) configuration denotes the stereochemistry of the imino group (C=N), which influences molecular interactions and biological activity. Its structural features, including the phenyl and phenylimino substituents, make it a candidate for comparison with analogues bearing modifications at the 3-, 2-, and 5-positions of the thiazolidinone ring .

Properties

IUPAC Name |

3-phenyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVFWIXHMXTJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361510 | |

| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-04-5 | |

| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and pharmacological potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of thiazolidinones typically involves the condensation of thioketones with amines or aldehydes. For (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, the synthesis can be achieved through a reaction involving phenyl isothiocyanate and appropriate amines. Characterization is often confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

Thiazolidinone derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Several studies indicate that thiazolidinones have potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown significant inhibition against Escherichia coli and Staphylococcus aureus with inhibition percentages reaching up to 91.66% in some cases .

- Antioxidant Properties : The antioxidant activity of these compounds has been evaluated through various assays, including the ABTS assay, where certain derivatives demonstrated high radical scavenging activity .

- Anticancer Potential : Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation. For example, compounds have been shown to induce apoptosis in human colon adenocarcinoma cells (HT29) by blocking cell cycle progression at the G2/M phase .

Antibacterial Activity

A comparative study on various thiazolidinone derivatives demonstrated that modifications on the phenyl ring significantly affect their antibacterial efficacy. The compound 2-(chlorophenyl-imino)-thiazolidin-4-one exhibited an inhibition zone comparable to standard antibiotics like ampicillin .

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 2-(Chlorophenyl-imino) | 26 | 88.46 |

| Control (Ampicillin) | 26 | 100 |

Antioxidant Activity

The antioxidant capacity was assessed using various methods, including DPPH and ABTS radical scavenging assays. The results indicated that certain derivatives had a significant percentage of inhibition, suggesting their potential as antioxidant agents.

| Compound | % Inhibition (ABTS) |

|---|---|

| 2-(Chlorophenyl-imino) | 81.8 |

| Control (Ascorbic Acid) | 95 |

Anticancer Mechanism

The anticancer activity of thiazolidinones is attributed to their ability to inhibit specific cellular pathways. For instance, some derivatives were found to inhibit CDK1/cyclin B activity, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antiglycation Effects : A study on a derivative showed that it could inhibit glycation reactions involved in diabetes complications, suggesting its potential for therapeutic applications in metabolic disorders .

- Inhibition of Biofilm Formation : Certain thiazolidinone derivatives demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, indicating their utility in treating biofilm-associated infections .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidin-4-one derivatives. For instance, a series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. Specifically, the compound 2-(chlorophenyl-imino)thiazolidin-4-one showed an inhibition percentage of 88.46% against E. coli and 91.66% against S. aureus .

| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46 | 91.66 |

| 2-(Phenyl-imino)thiazolidin-4-one | 53.84 | N/A |

Anticancer Potential

The anticancer properties of thiazolidin-4-one derivatives have also been explored extensively. In vitro studies revealed that certain derivatives induce significant cytotoxicity in human renal cell adenocarcinoma (769-P) and hepatoblastoma-derived cells (HepG2). For example, compounds demonstrated IC50 values indicating effective cell growth inhibition:

| Compound | IC50 (µM) in 769-P Cells | IC50 (µM) in HepG2 Cells |

|---|---|---|

| Compound 6 | ~25 | ~30 |

| Compound 8 | ~20 | ~28 |

These compounds were noted for their ability to cause G1 cell cycle arrest and apoptosis in cancer cells, which may be linked to specific functional groups within their structure .

Other Biological Activities

Thiazolidin-4-one derivatives have shown promise in various other biological activities, including:

- Antiviral Activity : Some derivatives have been reported to inhibit HIV replication.

- Anti-inflammatory Effects : Studies indicate potential applications in reducing inflammation.

- Antioxidant Properties : Certain compounds exhibit significant antioxidant activity, making them candidates for further exploration in oxidative stress-related conditions .

Synthesis of Chiral Sulfoxides

The compound serves as an intermediate in the synthesis of chiral sulfoxides, which are valuable in agrochemical applications as acaricidal agents . The process involves the reaction of aniline with isothiocyanate under specific conditions to yield various thiazolidinone derivatives.

Material Science

Research into the use of thiazolidinone derivatives in material science has led to the development of novel polymers and materials with enhanced properties due to their unique chemical structures . These materials are being investigated for applications in coatings and drug delivery systems.

Case Study on Antimicrobial Efficacy

A study conducted by El-Rayyes et al. synthesized several derivatives and tested their antimicrobial efficacy against various bacterial strains. The results indicated that modifications on the phenyl group significantly enhanced antibacterial activity, establishing a structure-activity relationship crucial for drug development .

Case Study on Anticancer Activity

In another study examining the cytotoxic effects of thiazolidinone derivatives on renal cancer cells, it was found that specific structural modifications led to enhanced efficacy against cancer cell lines, highlighting the importance of chemical diversity in developing effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Anticancer Activity of Selected Thiazolidinone Derivatives

Key Observations :

- The Z-configuration (e.g., 4a, 4c, 4g) generally correlates with higher anticancer activity compared to the E-configuration (e.g., 4d). For example, compound 4a (Z-configuration) achieves 100% inhibition of Dalton’s lymphoma ascites (DLA) cells, matching the efficacy of doxorubicin .

- Substitution with heterocyclic groups (e.g., thiazol-2-yl in 4c) enhances activity, likely due to improved DNA-binding interactions .

Table 2: Antiglycation Activity of Cyclopropyl-Thiazolidinone Hybrids

Key Observations :

Computational and Structural Insights

- Molecular Docking : Compound 3 shows strong binding to albumin in antiglycation studies, attributed to hydrophobic interactions with the benzodioxol group .

- Crystallography : The (2Z,5Z)-5-(4-methoxyphenyl)methylidene derivative (6) adopts a planar conformation, facilitating π-π stacking with biological targets .

Q & A

Q. What are the established synthetic routes for (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one?

Methodological Answer: The compound is synthesized via condensation reactions involving thiourea derivatives and appropriate carbonyl precursors. For example, rhodanine analogs like 3-phenyl-2-thioxo-thiazolidin-4-one are synthesized by reacting thiourea with chloroacetic acid derivatives under basic conditions, followed by cyclization . Variations include using substituted phenylimino groups to modulate reactivity. Reaction yields (e.g., 80–85%) and purity depend on solvent choice (e.g., ethanol, DMF), temperature (reflux conditions), and catalysts (e.g., piperidine) .

Example Synthesis Data:

| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|

| 5d | 80 | 210–212 | 1710 (C=O), 1610 (C=N) |

| 5e | 85 | 291–293 | 1715 (C=O), 1605 (C=N) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1710 cm⁻¹, C=N at ~1605–1610 cm⁻¹) .

- ¹H NMR : Resolves aromatic protons (δ 6.8–7.5 ppm), thiazole protons (δ 7.2–7.4 ppm), and aliphatic groups (e.g., CH₃ at δ 2.3 ppm) .

- Mass Spectrometry : Confirms molecular weight via [M+H]⁺ or [M−H]⁻ ions (e.g., m/z 248 for C₁₁H₈N₂OS₂) .

Q. What are the known biological activities of this compound?

Methodological Answer: Rhodanine derivatives exhibit anticonvulsant, antibacterial, and antidiabetic activities. For example, 3-phenyl-2-thioxo-thiazolidin-4-one derivatives show inhibitory effects on bacterial growth (e.g., Staphylococcus aureus MIC = 16 µg/mL) . Activity assays should follow standardized protocols (e.g., broth microdilution for antimicrobial testing) to ensure reproducibility.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Screening : Piperidine or triethylamine improves imine formation kinetics .

- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of intermediates) . Example: Compound 5e achieved 85% yield using DMF and piperidine at 90°C .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting bioactivity .

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to reduce inter-lab variability .

- Structural Confirmation : Single-crystal X-ray diffraction (e.g., CCDC deposition codes) ensures correct stereochemistry, as incorrect E/Z configurations may alter activity .

Q. What strategies are effective for designing analogs with enhanced pharmacological profiles?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to improve metabolic stability .

- Hybridization : Combine thiazolidinone cores with pharmacophores like coumarin (e.g., 3-phenylchromen-4-one hybrids) to target multiple pathways .

- Computational Modeling : Use DFT calculations to predict binding affinities for enzymes like α-glucosidase or COX-2 .

Example SAR Insights:

| Modification | Observed Effect | Reference |

|---|---|---|

| 4-Fluorophenyl substitution | Increased antimicrobial potency | |

| Hydroxyethyl side chain | Improved solubility without losing activity |

Q. How can researchers address discrepancies in spectroscopic data interpretation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (e.g., bond angles, torsion angles) .

- Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to validate spectral assignments .

Data Contradiction Analysis

Q. Why do melting points vary for structurally similar derivatives?

Methodological Answer: Variations arise from polymorphism, solvent residues, or impurities. For instance, 5d and 5e differ by a methoxy group, altering crystal packing and melting points (Δm.p. = 81°C) . Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms and ensure recrystallization from the same solvent (e.g., ethanol vs. acetone) .

Structural Characterization

Q. What advanced techniques confirm the E-configuration of the imino group?

Methodological Answer:

- X-ray Diffraction : Directly visualizes the imino group geometry (e.g., C=N bond length ~1.28 Å for E-configuration) .

- NOESY NMR : Detects spatial proximity between protons; absence of NOE signals between imino N-H and phenyl protons supports the E-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.